![molecular formula C6H14SSe2 B14320285 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane CAS No. 105891-01-8](/img/structure/B14320285.png)
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane is an organoselenium compound with potential applications in various fields of chemistry and biology. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane typically involves the reaction of selenium-containing precursors with sulfur-containing compounds. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using methylselanyl halides and thiolates under mild conditions.
Reductive Coupling: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to couple selenium and sulfur precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like hydrogen peroxide or peracids to form selenoxides and sulfoxides.
Reduction: Using reducing agents to convert selenoxides back to selenides.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Selenoxides, sulfoxides.
Reduction Products: Selenides, thiols.
Substitution Products: Various organoselenium and organosulfur derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Organoselenium compounds are used as catalysts in organic synthesis due to their ability to facilitate various chemical transformations.
Material Science: These compounds are explored for their potential in developing new materials with unique properties.
Biology
Antioxidants: Organoselenium compounds exhibit antioxidant properties, making them valuable in studying oxidative stress and related biological processes.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, providing insights into enzyme function and regulation.
Medicine
Therapeutic Agents: Potential use in developing drugs for treating diseases related to oxidative stress and inflammation.
Diagnostic Tools: Utilized in imaging and diagnostic techniques due to their unique chemical properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane involves its interaction with molecular targets such as enzymes and cellular components. The compound may exert its effects through:
Redox Reactions: Modulating oxidative stress by participating in redox reactions.
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Signal Transduction: Affecting cellular signaling pathways involved in stress response and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane: Unique due to its dual selenium and sulfur content.
Diphenyl Diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Uniqueness
This compound stands out due to its specific combination of selenium and sulfur atoms, which may confer unique chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
105891-01-8 |
|---|---|
Molekularformel |
C6H14SSe2 |
Molekulargewicht |
276.2 g/mol |
IUPAC-Name |
1-methylselanyl-2-(2-methylselanylethylsulfanyl)ethane |
InChI |
InChI=1S/C6H14SSe2/c1-8-5-3-7-4-6-9-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
PMTQIYRDQTUMOY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]CCSCC[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


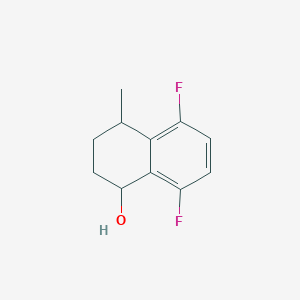
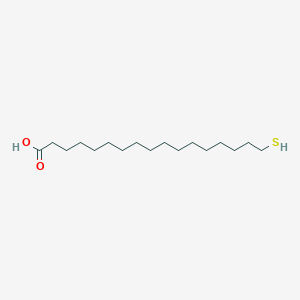
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
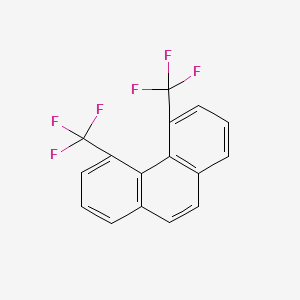
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
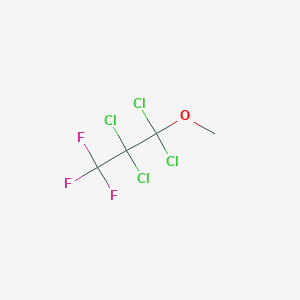
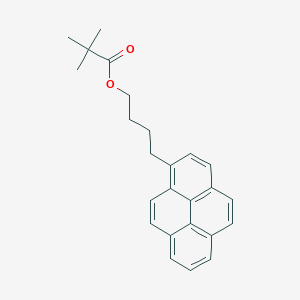

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
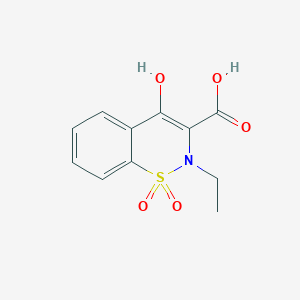
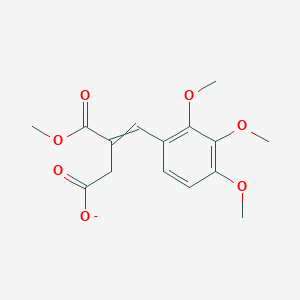
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
